6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the triazole and thiadiazole rings. The process often starts with the preparation of the triazole ring, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur, and various chlorinated compounds. The reaction conditions usually involve heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditionsoften in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s triazole and thiadiazole rings allow it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: Similar to trazodone, used for its antidepressant effects.
Uniqueness
What sets 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of triazole and thiadiazole rings, along with the specific substituents like the 3-chlorophenyl and methylsulfonyl groups
Properties
Molecular Formula |
C17H18ClN5O2S2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-9-3-5-13(11-22)16-19-20-17-23(16)21-15(26-17)8-7-12-4-2-6-14(18)10-12/h2,4,6-8,10,13H,3,5,9,11H2,1H3/b8-7+ |
InChI Key |
ABXIXBIDTQKLLD-BQYQJAHWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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